molecular formula C29H30N4O4 B1388115 Fmoc-Thr(tBu)-Bt CAS No. 1126433-39-3

Fmoc-Thr(tBu)-Bt

Cat. No. B1388115
M. Wt: 498.6 g/mol
InChI Key: YEVGPNGFTGWMMU-DWXRJYCRSA-N
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Description

Fmoc-Thr(tBu)-OH, also known as Fmoc-O-tert-butyl-L-threonine, is commonly used as an amino acid building block in peptide synthesis . It can be used to synthesize chlorofusin analogues via solid phase peptide synthesis .


Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .


Molecular Structure Analysis

The molecular formula of Fmoc-Thr(tBu)-OH is C23H27NO5 . Its molecular weight is 397.46 . The structure of Fmoc-Thr(tBu)-OH can be represented by the SMILES string CC@@H(C)C)C@HOCC1c2ccccc2-c3ccccc13)C(O)=O .


Chemical Reactions Analysis

The Fmoc/tBu solid-phase synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings .


Physical And Chemical Properties Analysis

Fmoc-Thr(tBu)-OH is a white to off-white powder . It is insoluble in water and petroleum ether, soluble in ethyl acetate, methanol, and DMF . Its melting point is between 125 - 135 °C . The optical activity is [α]20/D +16±1°, c = 1% in ethyl acetate .

Scientific Research Applications

Self-Assembly in Material Science and Nanotechnology

Fmoc-Thr(tBu)-OH, a variant of Fmoc-Thr(tBu)-Bt, demonstrates fascinating self-assembly properties. It forms different morphologies, like spheres and dumb-bell shapes, under various concentrations and temperatures. This characteristic is significant for designing novel architectures in material science and nanotechnology. For instance, at lower concentrations and room temperature, Fmoc-Thr(tBu)-OH forms spheres, which transform into rods upon heating. Such controlled morphological changes are essential for developing new materials and technologies (Kshtriya, Koshti, & Gour, 2021).

Automated Synthesis in Drug Development

The development of Fmoc-protected bis-amino acids, such as Fmoc-Thr(tBu)-Bt, facilitates the automated synthesis of highly functionalized spiroligomers. This process is crucial for producing diverse, stereochemically rich compounds, which have applications in drug development and other areas of medicinal chemistry. The ability to synthesize complex molecules on a semiautomated scale significantly impacts the efficiency of pharmaceutical research (Xie et al., 2022).

Green Chemistry in Peptide Synthesis

Fmoc/tBu solid-phase peptide synthesis, which involves Fmoc-Thr(tBu)-Bt, is being adapted for greener practices. The synthesis method, widely used in both research and industrial settings, typically requires hazardous solvents. Recent efforts focus on replacing these with greener alternatives, reducing environmental and health impacts. This shift towards eco-friendly solvents in peptide synthesis marks a significant advancement in green chemistry (Al Musaimi, de la Torre, & Albericio, 2020).

Synthesis of Functionalized Peptides

The synthesis of protected d-allothreonine derivatives, including Fmoc-Thr(tBu)-Bt, has been improved, allowing for the creation of more functionally diverse peptides. These derivatives are crucial in synthesizing peptides with specific properties and functions, broadening the scope of peptide-based research and applications (Kikuchi & Konno, 2013).

Vitamin B6-Conjugated Peptides Synthesis

Fmoc-Thr(tBu)-Bt is utilized in synthesizing vitamin B6-conjugated peptides. This synthesis plays a role in developing bioconjugates with potential applications in drug delivery and biomolecular research. The ability to link vitamins to peptides opens new avenues in therapeutic and diagnostic applications (Zhu & Stein, 1994).

Safety And Hazards

Fmoc-Thr(tBu)-OH is classified as Acute Aquatic Toxicity (Category 1), H400, Chronic Aquatic Toxicity (Category 1), H410, and Specific Target Organ Toxicity - Single Exposure (Category 3) Respiratory System, H335 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) . The adoption of green solvents in current synthetic schemes will be translated into a smaller impact on the environment and on human health .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S,3R)-1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-18(37-29(2,3)4)26(27(34)33-25-16-10-9-15-24(25)31-32-33)30-28(35)36-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-16,18,23,26H,17H2,1-4H3,(H,30,35)/t18-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVGPNGFTGWMMU-DWXRJYCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653831
Record name (9H-Fluoren-9-yl)methyl [(2S,3R)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxobutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Thr(tBu)-Bt

CAS RN

1126433-39-3
Record name (9H-Fluoren-9-yl)methyl [(2S,3R)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxobutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AR Katritzky, DN Haase, JV Johnson… - The Journal of Organic …, 2009 - ACS Publications
Microwave-assisted solid-phase syntheses of six “difficult” peptides, H-VVSVV-NH 2 (3), H-VVVSVV-NH 2 (4), H-VIVIG-OH (5), H-TVTVTV-NH 2 (6), H-VKDGYI-NH 2 (7), and H-VKDVYI-…
Number of citations: 34 pubs.acs.org
DN Haase - 2009 - search.proquest.com
1H-Benzotriazole has found wide applicability as a highly effective synthetic auxiliary in solution and solid phase reactions. The aim of this study was to develop practical synthetic …
Number of citations: 0 search.proquest.com

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